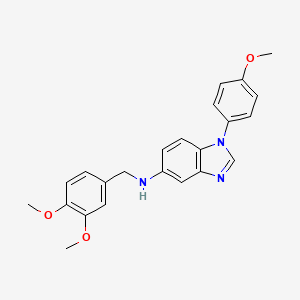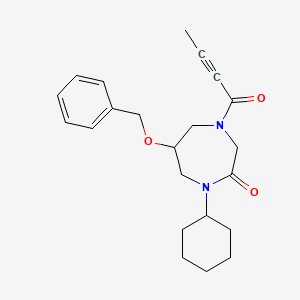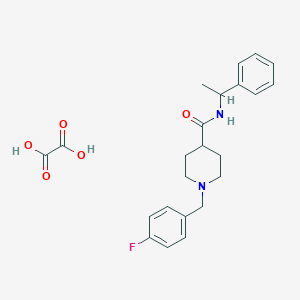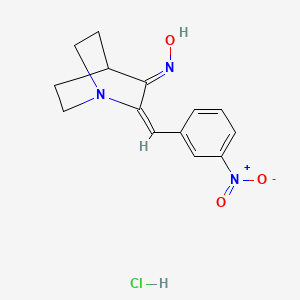![molecular formula C18H23N3O2 B6100595 2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6100595.png)
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3, which is a key mediator of cytokine signaling pathways in T cells. By inhibiting JAK3, this compound prevents the activation and proliferation of T cells, thereby reducing the production of pro-inflammatory cytokines and ameliorating the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in various animal models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound also reduces the infiltration of inflammatory cells into target tissues and prevents tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has several advantages for lab experiments. It has a high degree of selectivity for JAK3 and does not significantly inhibit other JAKs, which reduces the risk of off-target effects. It also has a long half-life, which allows for less frequent dosing. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and require the use of organic solvents. It also has a narrow therapeutic window, which requires careful dose titration to avoid toxicity.
Orientations Futures
For research include investigating the potential use of 2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide in combination with other immunosuppressive agents to enhance its therapeutic efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in other autoimmune diseases.
Méthodes De Synthèse
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide is synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-(1-piperidinyl)ethylamine to form the intermediate, which is further reacted with 2-amino-6-chlorobenzoxazole to yield the final product. The purity and yield of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-cyclopropyl-N-[2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
2-cyclopropyl-N-(2-piperidin-1-ylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(19-8-11-21-9-2-1-3-10-21)14-6-7-15-16(12-14)23-18(20-15)13-4-5-13/h6-7,12-13H,1-5,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYNBWBGYBZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)N=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6100525.png)

![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
![N-benzyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100550.png)

![methyl (3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B6100569.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B6100581.png)

![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)